Ethyl 2-fluorothiazole-4-carboxylate
Description
Overview of Thiazole (B1198619) Heterocycles in Contemporary Chemical Research
Thiazole and its derivatives are a cornerstone of modern heterocyclic chemistry. ethernet.edu.et Their aromatic nature, arising from the delocalization of electrons within the ring, imparts a degree of stability and influences their reactivity. cbijournal.com Researchers are continually exploring new synthetic methodologies to access functionalized thiazoles, driven by their wide-ranging applications. ijpsjournal.comspringerprofessional.de The versatility of the thiazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of its electronic and steric properties to achieve desired functionalities. This adaptability has made thiazoles a frequent subject of investigation in materials science, dye chemistry, and agrochemicals, in addition to their well-established role in pharmaceuticals. acs.org
The Role of Thiazole Nuclei as Pharmacophores and Core Structures in Bioactive Compounds
The thiazole ring is a privileged scaffold in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govacs.org Its ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, allows it to bind effectively to biological targets like enzymes and receptors. nih.gov Consequently, the thiazole motif is present in a multitude of approved drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. nih.govcbijournal.com The inherent biological activity of the thiazole core makes it a valuable starting point for the design and synthesis of new therapeutic agents. nih.govresearchgate.net
Specific Research Interest in Fluorinated Thiazole Derivatives
The introduction of fluorine into organic molecules can dramatically alter their properties. In medicinal chemistry, fluorination is a widely used strategy to enhance a drug's metabolic stability, binding affinity, and membrane permeability. nih.govacs.org The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to an increased half-life of the drug in the body. nih.gov Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can be crucial for target engagement. nih.govacs.org Consequently, there is a significant and growing research interest in the synthesis and biological evaluation of fluorinated thiazole derivatives, as they combine the beneficial properties of the thiazole pharmacophore with the unique advantages conferred by fluorine. nih.govarabjchem.orgresearchgate.net
Contextualizing Ethyl 2-fluorothiazole-4-carboxylate within Advanced Organic Synthesis and Medicinal Chemistry
This compound is a specific example of a fluorinated thiazole ester that serves as a valuable building block in both advanced organic synthesis and medicinal chemistry. nih.govuni.lu The presence of the fluorine atom at the 2-position and the ethyl carboxylate group at the 4-position of the thiazole ring provides two distinct points for chemical modification. This allows for the construction of more complex molecules with potential biological activity. Its structural features make it a key intermediate for the synthesis of a variety of substituted thiazoles, which can then be screened for their therapeutic potential. cbijournal.comajgreenchem.com The study of this compound and its reactions contributes to the broader understanding of the chemistry of fluorinated heterocycles and their application in the development of new and improved pharmaceuticals.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H6FNO2S | PubChem nih.gov |
| Molecular Weight | 175.18 g/mol | PubChem nih.gov |
| IUPAC Name | ethyl 2-fluoro-1,3-thiazole-4-carboxylate | PubChem nih.gov |
| CAS Number | 153027-86-2 | ChemicalBook chemicalbook.com |
| Physical State | Solid | Sigma-Aldrich sigmaaldrich.com |
| InChI Key | FHEBHTRZQXAHFV-UHFFFAOYSA-N | PubChemLite uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-fluoro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEBHTRZQXAHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602275 | |
| Record name | Ethyl 2-fluoro-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153027-86-2 | |
| Record name | Ethyl 2-fluoro-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Spectrometric Characterization of Ethyl 2 Fluorothiazole 4 Carboxylate
Vibrational Spectroscopy for Structural Elucidation
The FT-IR spectrum of Ethyl 2-fluorothiazole-4-carboxylate is expected to be characterized by a series of distinct absorption bands corresponding to the various functional moieties within the molecule. The most prominent feature would be the strong absorption band due to the C=O stretching vibration of the ethyl ester group, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would likely produce two bands, an asymmetric stretch around 1250-1200 cm⁻¹ and a symmetric stretch near 1100-1000 cm⁻¹.
The thiazole (B1198619) ring vibrations would also be evident. The C=N stretching vibration is expected to appear in the 1650-1550 cm⁻¹ region. The C-S stretching vibration, often weak, is anticipated in the 800-600 cm⁻¹ range. The C-H stretching vibrations of the ethyl group and the thiazole ring proton would be observed around 3100-2900 cm⁻¹. The presence of the C-F bond introduces a stretching vibration that is typically strong and found in the 1400-1000 cm⁻¹ region, often overlapping with other fingerprint region absorptions, which can complicate spectral interpretation.
For a comparative perspective, the FT-IR spectrum of a related compound, ethyl 2-aminothiazole-4-carboxylate, shows characteristic peaks that can be used to infer the spectrum of the title compound.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for Ethyl 2-aminothiazole-4-carboxylate |
| N-H Stretch (of amino group) | - | 3400-3200 |
| C-H Stretch (aromatic/aliphatic) | 3100-2900 | ~3100-2900 |
| C=O Stretch (ester) | 1720-1740 | ~1700 |
| C=N Stretch (thiazole) | 1650-1550 | ~1630 |
| C-O Stretch (ester) | 1250-1200, 1100-1000 | ~1240, ~1080 |
| C-F Stretch | 1400-1000 | - |
This table presents expected and comparative data. Actual experimental values for the title compound may vary.
FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like C=O exhibit strong IR bands, non-polar bonds and symmetric vibrations often yield strong Raman signals. In the FT-Raman spectrum of this compound, the C=C and C=N stretching vibrations of the thiazole ring are expected to be prominent. The symmetric C-O-C stretch of the ester group and the C-S vibrations of the thiazole ring should also be readily observable. The C-F stretching vibration can be either weak or strong in the Raman spectrum depending on the specific molecular environment.
A comparative analysis with related thiazole structures suggests that the Raman spectrum would be valuable in confirming the integrity of the heterocyclic ring and the substitution pattern. chemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
The ¹H NMR spectrum of this compound is anticipated to be relatively simple and informative. The ethyl ester group will give rise to a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom will appear as a quartet, likely in the range of δ 4.0-4.5 ppm, due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) will appear as a triplet further upfield, around δ 1.2-1.5 ppm.
The thiazole ring contains a single proton at the 5-position. Its chemical shift will be influenced by the electron-withdrawing nature of the adjacent carboxylate group and the fluorine atom at the 2-position. It is expected to appear as a singlet in the downfield region, likely between δ 8.0 and 8.5 ppm. For comparison, the H-5 proton in ethyl 2-bromothiazole-4-carboxylate is observed at approximately δ 8.3 ppm. nih.gov
| Proton Environment | Expected Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for Ethyl 2-bromothiazole-4-carboxylate nih.gov | Multiplicity |
| Thiazole H-5 | 8.0 - 8.5 | ~8.3 | Singlet |
| -OCH₂CH₃ | 4.0 - 4.5 | ~4.4 | Quartet |
| -OCH₂CH₃ | 1.2 - 1.5 | ~1.4 | Triplet |
This table presents expected and comparative data. Actual experimental values for the title compound may vary.
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. For this compound, six distinct signals are expected. The carbonyl carbon of the ester group will be the most downfield signal, typically in the range of δ 160-165 ppm. The carbon atoms of the thiazole ring will have their chemical shifts significantly influenced by the fluorine substituent. The C-2 carbon, directly bonded to the fluorine atom, will exhibit a large C-F coupling constant and is expected to be in the highly deshielded region of the spectrum. The C-4 and C-5 carbons will also have their resonances shifted compared to unsubstituted thiazoles. The ethyl group carbons will appear in the upfield region, with the methylene carbon (-OCH₂-) around δ 60-65 ppm and the methyl carbon (-CH₃) around δ 14-15 ppm.
| Carbon Environment | Expected Chemical Shift (δ, ppm) for this compound |
| C=O (Ester) | 160 - 165 |
| C-2 (Thiazole) | >160 (with C-F coupling) |
| C-4 (Thiazole) | 145 - 150 |
| C-5 (Thiazole) | 120 - 125 |
| -OCH₂CH₃ | 60 - 65 |
| -OCH₂CH₃ | 14 - 15 |
This table presents expected data based on general principles and data from related compounds. Actual experimental values will show C-F coupling and may vary.
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. In this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom will be characteristic of a fluorine attached to an sp²-hybridized carbon in a heteroaromatic system. The exact chemical shift will be influenced by the electronic environment of the thiazole ring. The signal may exhibit coupling to the H-5 proton and the C-2 and C-4 carbons of the thiazole ring, providing further structural confirmation. Based on data for other fluorinated heteroaromatic compounds, the chemical shift is anticipated in a specific range that can aid in its identification.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and confirming the elemental composition of a compound. The technique ionizes a molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z). For this compound, this analysis provides direct evidence for its molecular formula, C₆H₆FNO₂S. nih.govuni.lu
The calculated monoisotopic mass of this compound is 175.01032777 Da. nih.govuni.lu High-resolution mass spectrometry (HRMS) can experimentally measure this value with high precision, allowing for unambiguous confirmation of the elemental formula by distinguishing it from other potential formulas with the same nominal mass.
In addition to the molecular ion, mass spectrometry can also detect various adducts, which are ions formed by the association of the molecule with other species present in the ion source. The predicted mass-to-charge ratios for several common adducts of this compound have been calculated and are instrumental in interpreting the resulting spectrum. uni.lu
Detailed Research Findings:
Computational tools provide predicted mass spectrometry data that are crucial for identifying the compound in an experimental setting. uni.lu The analysis predicts the m/z values for the protonated molecule ([M+H]⁺), sodium adduct ([M+Na]⁺), and other common forms, which are characteristic fingerprints of the compound. uni.lu
Below is an interactive table summarizing the key mass spectrometry data for this compound.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₆FNO₂S | nih.govuni.lu |
| Molecular Weight (Average) | 175.18 g/mol | nih.gov |
| Monoisotopic Mass (Calculated) | 175.01032777 Da | nih.govuni.lu |
| Predicted [M+H]⁺ (m/z) | 176.01761 | uni.lu |
| Predicted [M+Na]⁺ (m/z) | 197.99955 | uni.lu |
| Predicted [M+K]⁺ (m/z) | 213.97349 | uni.lu |
| Predicted [M-H]⁻ (m/z) | 174.00305 | uni.lu |
Advanced Spectroscopic Techniques for Analyzing Electronic Transitions (e.g., UV-Vis Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms responsible for the absorption.
In this compound, the primary chromophore is the 2-fluorothiazole (B1628781) ring system conjugated with the ethyl carboxylate group. The electronic structure of this system, with its pi (π) bonds and non-bonding (n) electrons on the nitrogen, sulfur, and oxygen atoms, gives rise to specific electronic transitions. These transitions are typically of the π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) types.
The interactions between novel synthetic compounds and biological macromolecules are often studied using fluorescence spectroscopy and UV-Vis absorption. researchgate.net While specific experimental UV-Vis absorption data for this compound is not detailed in the available literature, analysis can be informed by studies on related heterocyclic structures. researchgate.netresearchgate.net For similar compounds, UV-Vis spectra are often explored using the time-dependent density functional theory (TD-DFT) method to correlate experimental findings with theoretical transitions. researchgate.net
Detailed Research Findings:
The electronic absorption spectrum of a compound like this compound is expected to show characteristic bands corresponding to its electronic transitions.
π → π Transitions:* These are typically high-intensity absorptions and occur due to the excitation of electrons within the conjugated π-system of the thiazole ring and the carbonyl group. They are expected to appear in the shorter wavelength region of the UV spectrum.
n → π Transitions:* These lower-intensity absorptions result from the excitation of non-bonding electrons from the heteroatoms (N, S, O) into the π* orbital of the conjugated system. These transitions generally occur at longer wavelengths compared to π → π* transitions.
The following interactive table outlines the expected electronic transitions for a conjugated heterocyclic system like this compound.
| Electronic Transition Type | Involved Orbitals | Expected Relative Intensity | Chromophore |
|---|---|---|---|
| π → π | Electrons in π bonds of the ring and C=O group | High | Thiazole ring conjugated with C=O |
| n → π | Non-bonding electrons on N, S, and O atoms | Low | C=N, C=O, C-S-C |
Computational and Theoretical Chemistry Investigations of Ethyl 2 Fluorothiazole 4 Carboxylate
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental in modern chemistry for predicting molecular structure and electronic characteristics before a compound is synthesized, saving time and resources. nih.govarxiv.org
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. google.commdpi.com For Ethyl 2-fluorothiazole-4-carboxylate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the molecule's most stable three-dimensional arrangement, known as geometry optimization. researchgate.netresearchgate.net This process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles of the atoms.
The optimized geometry provides the most stable conformation of the molecule in the gaseous phase. The results of such a hypothetical calculation would yield precise values for the interatomic distances and angles.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT/B3LYP)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C2-N3 | 1.31 |
| N3-C4 | 1.39 | |
| C4-C5 | 1.37 | |
| C5-S1 | 1.72 | |
| S1-C2 | 1.76 | |
| C2-F | 1.33 | |
| C4-C(O) | 1.48 | |
| C(O)-O | 1.21 | |
| C(O)-OEt | 1.35 | |
| **Bond Angles (°) ** | S1-C2-N3 | 115.0 |
| C2-N3-C4 | 110.0 | |
| N3-C4-C5 | 116.0 | |
| C4-C5-S1 | 111.0 | |
| C5-S1-C2 | 88.0 | |
| F-C2-N3 | 118.0 | |
| N3-C4-C(O) | 122.0 |
Note: The values in this table are illustrative examples based on typical DFT calculations for similar heterocyclic compounds and are not from a published study on this compound.
Furthermore, DFT is used to calculate vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure. nih.gov
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.comnist.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. researchgate.net
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and a better electron donor. researchgate.net Conversely, a large energy gap indicates high stability and lower chemical reactivity. irjweb.com These energy values and the resulting gap are critical for understanding the molecule's behavior in chemical reactions and its potential electronic properties. google.comyoutube.com
Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Symbol | Predicted Value (eV) |
| Highest Occupied Molecular Orbital | EHOMO | -7.20 |
| Lowest Unoccupied Molecular Orbital | ELUMO | -1.85 |
| HOMO-LUMO Energy Gap | ΔE | 5.35 |
| Ionization Potential | I ≈ -EHOMO | 7.20 |
| Electron Affinity | A ≈ -ELUMO | 1.85 |
| Global Hardness | η = (I-A)/2 | 2.675 |
| Chemical Potential | µ = -(I+A)/2 | -4.525 |
| Electrophilicity Index | ω = µ²/2η | 3.81 |
Note: The values in this table are illustrative examples based on typical DFT calculations and are not from a published study on this compound.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals, which stabilize the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Molecular Electrostatic Potential (MEP) Mapping for Active Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP surface is colored according to its electrostatic potential value. researchgate.net
Red regions indicate areas of negative potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these would likely be located around the nitrogen and carbonyl oxygen atoms.
Blue regions represent positive potential, which are electron-deficient and prone to nucleophilic attack. These would be expected around the hydrogen atoms.
Green regions signify neutral potential.
The MEP map provides a clear, visual guide to the molecule's reactivity, highlighting where it is most likely to interact with other molecules or biological targets. researchgate.net
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
In a hypothetical docking study, this compound would be placed into the binding site of a biologically relevant protein target. The software would then calculate the most stable binding poses and estimate the binding affinity (often expressed as a docking score or binding energy). The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, studies on similar thiazole (B1198619) derivatives have shown their potential to act as inducers of specific transcription factors. nih.gov
Reaction Mechanism Elucidation using Theoretical Approaches
Theoretical chemistry can be used to map out the entire pathway of a chemical reaction, providing insights that are often difficult to obtain through experiments alone. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states.
For example, the synthesis of thiazoles often follows the Hantzsch synthesis pathway. A theoretical study of the formation of this compound could elucidate the precise mechanism, potentially involving the reaction of a thioamide with an α-haloketone. researchgate.netresearchgate.net By calculating the activation energies for different possible routes, chemists can determine the most likely reaction pathway and optimize reaction conditions to improve yield and reduce byproducts.
Predictive Modeling for Biological Activity and Structure-Activity Relationships (SAR)
Predictive modeling and the analysis of Structure-Activity Relationships (SAR) are pivotal in modern drug discovery and development. These computational techniques aim to establish a correlation between the chemical structure of a molecule and its biological activity. For this compound and its analogs, these methods offer a pathway to forecast their therapeutic potential and to guide the synthesis of more potent and selective derivatives.
Quantitative Structure-Activity Relationship (QSAR) is a prominent method in this field. nih.govmdpi.com It involves the development of mathematical models that relate the chemical and physical properties of a series of compounds to their biological activities. nih.gov These models are then used to predict the activity of new, unsynthesized compounds. The core principle is that the biological activity of a compound is a function of its physicochemical properties, such as hydrophobicity, electronics, and sterics.
For the thiazole scaffold, which is a key component of this compound, several SAR studies on its derivatives have been conducted, providing insights into how structural modifications influence their biological effects. cbijournal.comnih.gov While specific QSAR models for this compound are not extensively documented in public literature, the existing research on related thiazole compounds provides a valuable framework for understanding its potential biological activities.
Research on various 2,4-disubstituted thiazole derivatives has indicated that the nature of the substituent at the 2- and 4-positions of the thiazole ring plays a crucial role in determining their antimicrobial activity. researchgate.net For instance, the presence of electron-withdrawing groups, such as nitro (NO2), or electron-donating groups, like methoxy (B1213986) (OCH3), on a phenyl ring attached to the thiazole can significantly modulate the antimicrobial efficacy. researchgate.net Molecular docking studies, which predict the preferred orientation of a molecule when bound to a target protein, have shown that derivatives with these groups may have a greater affinity for microbial enzymes like glucosamine-6-phosphate synthase. researchgate.net
In a study on ethyl 2-(N-(substituted-phenyl) sulfamoyl)thiazole-4-carboxylate derivatives, it was observed that coupling the sulfonamide with electron-withdrawing groups enhanced the antimicrobial activity. cbijournal.com Conversely, the presence of electron-donating groups led to a decrease in activity. cbijournal.com This highlights the electronic effects of substituents as a key determinant in the SAR of this class of compounds.
The following table summarizes some of the observed structure-activity relationships for derivatives of the thiazole-4-carboxylate scaffold based on available research.
| Compound Series | Structural Modification | Impact on Biological Activity | Potential Target/Mechanism | Reference |
| Ethyl 2-(N-(substituted-phenyl) sulfamoyl)thiazole-4-carboxylate derivatives | Electron-withdrawing groups on the phenyl ring | Increased antimicrobial activity | Inhibition of bacterial proteins like DNA gyrase and topoisomerase | cbijournal.com |
| Ethyl 2-(N-(substituted-phenyl) sulfamoyl)thiazole-4-carboxylate derivatives | Electron-donating groups on the phenyl ring | Decreased antimicrobial activity | Reduced interaction with target proteins | cbijournal.com |
| 2,4-disubstituted thiazole derivatives | Nitro and methoxy groups at the para position of a phenyl substituent | Improved antimicrobial activity | Greater affinity for glucosamine-6-phosphate synthase | researchgate.net |
| 2-arylidenehydrazinyl-4-arylthiazole analogues | Variations in aryl substituents | Significant antibacterial activity against both Gram-positive and Gram-negative bacteria | Correlation with physicochemical parameters like logP and polar surface area | nih.gov |
Predictive modeling for this compound would involve the systematic modification of its structure and the calculation of various molecular descriptors. These descriptors, which quantify different aspects of the molecule's structure, would then be used to build a QSAR model against a specific biological activity, such as antifungal or antibacterial efficacy. mdpi.com The fluorine atom at the 2-position of the thiazole ring in this compound is a key feature. Its high electronegativity can influence the electronic environment of the entire molecule, potentially impacting its interaction with biological targets. Predictive models could help to quantify this effect and guide the design of new analogs with optimized properties.
Reactivity and Derivatization Chemistry of Ethyl 2 Fluorothiazole 4 Carboxylate
Nucleophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring
The presence of a fluorine atom at the 2-position of the thiazole ring renders this position susceptible to nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine activates the ring towards attack by nucleophiles. masterorganicchemistry.com This is a significant feature, as the C-F bond itself is strong, and its cleavage is not the rate-determining step of the reaction. masterorganicchemistry.com Instead, the attack of the nucleophile on the electron-deficient aromatic ring is the crucial step. masterorganicchemistry.com
A variety of nucleophiles can be employed to displace the fluoride, leading to a diverse range of 2-substituted thiazole derivatives. For instance, amines can react with ethyl 2-fluorothiazole-4-carboxylate to furnish 2-aminothiazole (B372263) derivatives. This type of reaction is analogous to the historic Sanger's reagent (2,4-dinitrofluorobenzene) used for N-terminal amino acid identification, which also proceeds via a nucleophilic aromatic substitution mechanism. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in the presence of a base to neutralize the hydrofluoric acid formed as a byproduct.
The substitution pattern on the thiazole ring plays a crucial role in its biological activities. masterorganicchemistry.com The ability to introduce various substituents at the 2-position through nucleophilic aromatic substitution makes this compound a valuable intermediate in medicinal chemistry for the synthesis of potentially bioactive molecules. masterorganicchemistry.comnih.gov
Functional Group Transformations of the Ester Moiety (e.g., Hydrolysis, Amidation)
The ethyl ester group at the 4-position of the thiazole ring can undergo a variety of standard functional group transformations. These reactions provide another avenue for modifying the structure of this compound and introducing further diversity.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-fluorothiazole-4-carboxylic acid, under either acidic or basic conditions. For example, treatment with aqueous lithium hydroxide (B78521) (LiOH) in a solvent like methanol (B129727) can smoothly effect this transformation. nih.gov This carboxylic acid derivative is a key intermediate for further derivatization, such as in the formation of amides.
Amidation: The ester can be directly converted to an amide by reacting it with an amine. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents to form the corresponding amide. This amidation reaction is a common strategy for building more complex molecules and is frequently employed in the synthesis of biologically active compounds.
Coupling Reactions and Palladium-Catalyzed Cross-Couplings on the Thiazole Scaffold
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. jocpr.comsigmaaldrich.com These reactions have been widely applied to heterocyclic systems, including thiazoles, to construct complex molecular architectures. jocpr.comlibretexts.org While the fluorine at the 2-position is a good leaving group for nucleophilic aromatic substitution, the thiazole ring itself can also participate in cross-coupling reactions, typically after conversion of the C-H or C-halogen bond into a more reactive functional group.
Common palladium-catalyzed cross-coupling reactions applicable to the thiazole scaffold include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. sigmaaldrich.comlibretexts.org To utilize this reaction on the thiazole scaffold of this compound, one would typically first need to introduce a halide (e.g., bromine or iodine) at a specific position on the ring.
Heck Coupling: The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. sigmaaldrich.comlibretexts.org This allows for the introduction of alkenyl substituents onto the thiazole ring.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. sigmaaldrich.comlibretexts.orgyoutube.com It provides a direct method for introducing alkynyl groups onto the thiazole scaffold.
Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an aryl halide or triflate with an amine. sigmaaldrich.comlibretexts.org It offers an alternative route to 2-aminothiazole derivatives.
The application of these coupling reactions significantly expands the synthetic utility of this compound, enabling the creation of a wide array of substituted thiazoles with diverse functionalities. jocpr.com
Regioselective Modifications and Substituent Effects on Reactivity
The regioselectivity of reactions involving this compound is largely dictated by the existing substituents. The fluorine at the C2 position and the ester at the C4 position exert distinct electronic effects that influence where further reactions will occur.
The electron-withdrawing nature of both the fluorine and the ester group deactivates the thiazole ring towards electrophilic aromatic substitution. Conversely, as discussed earlier, the fluorine at C2 makes this position highly susceptible to nucleophilic attack.
Computational studies, such as those employing density functional theory (DFT), can provide valuable insights into the reactivity and regioselectivity of such molecules by examining parameters like HOMO-LUMO energy gaps and electron density distributions. chemrevlett.com
Synthesis of Diverse Thiazole-Based Scaffolds and Hybrid Molecules
This compound serves as a key starting material for the synthesis of a wide variety of more complex thiazole-containing structures. cbijournal.comchemrxiv.org The reactivity at both the 2-position (via SNAr) and the 4-position (via ester transformations) allows for a modular approach to building diverse molecular scaffolds.
By combining the reactions discussed above, chemists can synthesize:
2,4-Disubstituted Thiazoles: Through sequential or concurrent modification at both reactive sites, a vast library of 2,4-disubstituted thiazoles can be generated. chemrxiv.org
Thiazole-Based Hybrid Molecules: The thiazole core can be linked to other heterocyclic systems or functional moieties to create hybrid molecules with potentially novel biological or material properties. masterorganicchemistry.com The thiazole nucleus is a privileged scaffold in medicinal chemistry, and its incorporation into larger molecules is a common strategy in drug discovery. nih.gov
Complex Thiazole Derivatives: Multi-step synthetic sequences starting from this compound can lead to the construction of intricate molecules with specific stereochemical and electronic properties.
The versatility of this starting material makes it a valuable tool for chemists exploring the chemical space of thiazole-containing compounds for applications in medicinal chemistry, materials science, and other fields. nih.gov
Applications in Medicinal Chemistry and Drug Discovery Research
Design and Synthesis of Novel Therapeutic Agents Utilizing the Thiazole (B1198619) Core
The thiazole ring is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity, found in numerous FDA-approved medications. cbijournal.comnih.gov The incorporation of a fluorine atom at the 2-position of the thiazole ring in ethyl 2-fluorothiazole-4-carboxylate enhances its potential as a building block for new drugs. chemimpex.com This modification can improve metabolic stability, binding affinity, and other pharmacokinetic properties of the resulting molecules. nih.gov
Medicinal chemists utilize this compound as a starting material to create a variety of more complex molecules. cbijournal.comresearchgate.net By modifying the carboxylate group and other positions on the thiazole ring, researchers can synthesize libraries of new compounds with diverse biological activities. nih.govsemanticscholar.org This process often involves multi-step reactions to introduce different functional groups and build upon the core thiazole structure. researchgate.netgoogle.com The ultimate goal is to design molecules that can effectively interact with specific biological targets, such as enzymes or receptors, to treat diseases. nih.govresearchgate.net
Exploration of Biological Activities of this compound Derivatives
Derivatives synthesized from this compound have been investigated for a wide array of biological activities, demonstrating the versatility of this chemical scaffold.
Antimicrobial Properties (Antibacterial and Antifungal)
The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Thiazole derivatives have long been recognized for their antibacterial and antifungal properties. cbijournal.comnanobioletters.combiointerfaceresearch.com Research has shown that derivatives of ethyl 2-aminothiazole-4-carboxylate, a related compound, exhibit significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. cbijournal.comresearchgate.netnih.gov Some of these compounds have shown potency comparable to existing antibiotics such as ampicillin (B1664943) and gentamicin. nih.gov
Similarly, various synthesized thiazole derivatives have demonstrated promising antifungal activity against strains like Candida albicans, Aspergillus niger, and Aspergillus flavus. cbijournal.comnanobioletters.com The introduction of different substituents on the thiazole ring has been shown to influence the spectrum and potency of antimicrobial action. cbijournal.comnih.gov For instance, the presence of electron-withdrawing groups on derivatives of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate has been linked to promising antibacterial and antifungal activity. cbijournal.com
Below is a table summarizing the antimicrobial activity of selected thiazole derivatives:
| Compound Type | Target Organism | Activity Level | Reference |
| Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives (with electron-withdrawing groups) | Bacillus subtilis, Aspergillus niger | Promising | cbijournal.com |
| Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | Staphylococcus aureus, Bacillus subtilis | Comparable to ampicillin and gentamicin | nih.gov |
| Phenylthiazole derivatives with a 1,3,4-thiadiazole (B1197879) thione moiety | Ralstonia solanacearum, Sclerotinia sclerotiorum | Excellent | nih.gov |
| Substituted thiazole derivatives | Pathogenic bacteria and fungi | Significant | researchgate.net |
Anticancer and Antitumor Activity
The thiazole scaffold is a key component in several clinically used anticancer drugs. cbijournal.comajgreenchem.com Consequently, derivatives of this compound are being actively investigated for their potential as new anticancer agents. nih.govnih.gov Studies have shown that certain ethyl 2-substituted-aminothiazole-4-carboxylate analogs exhibit remarkable in vitro antitumor activity against a panel of human tumor cell lines. nih.gov For example, one derivative, ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate, displayed significant activity against a leukemia cell line. nih.gov
Furthermore, research into 2-phenylthiazole-4-carboxamide (B13865131) derivatives has identified compounds with potent cytotoxic activity against breast, colorectal, and colon cancer cell lines. nih.gov The specific substitutions on the phenyl ring were found to be crucial for the observed activity. nih.gov Other studies have focused on creating hybrid molecules, such as thiazole-based 1,2,3-triazole derivatives, which have shown potent activity against human glioblastoma cell lines. ajgreenchem.com Some bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have also demonstrated a broad spectrum of anticancer activity. nih.gov
The following table highlights some of the anticancer activities of thiazole derivatives:
| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |
| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 leukemia | Remarkable activity (GI50 value of 0.08 microM) | nih.gov |
| 2-Phenylthiazole-4-carboxamide derivatives | T47D (Breast), Caco-2 (Colorectal), HT-29 (Colon) | Good cytotoxic activity profile | nih.gov |
| Thiazole-based 1,2,3-triazole hybrids | Human glioblastoma | Potent activity with low IC50 values | ajgreenchem.com |
| Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | Various | Broad spectrum of anticancer activity | nih.gov |
Anti-Inflammatory and Analgesic Research
Chronic inflammation and pain are major health concerns, and the development of new anti-inflammatory and analgesic drugs is an ongoing effort. Thiazole derivatives have emerged as promising candidates in this area. nih.govrjpbr.com Research has explored the synthesis of various thiazole-substituted compounds and evaluated their ability to reduce inflammation and pain. nih.govfrontiersin.org
For instance, certain thiazole/oxazole substituted benzothiazole (B30560) derivatives have demonstrated potent anti-inflammatory and analgesic activity in animal models. nih.gov Similarly, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been shown to be effective inhibitors of COX and LOX enzymes, which are key mediators of inflammation, and exhibited significant analgesic and anti-inflammatory effects in vivo. frontiersin.org The anti-inflammatory and analgesic potential of a pivalate-based Michael product was also investigated, showing inhibition of COX-1, COX-2, and 5-LOX enzymes. nih.gov
Antiviral and Anti-HIV Investigations
The thiazole nucleus is present in antiviral drugs, and research continues to explore its potential in developing new treatments for viral infections, including HIV. cbijournal.com Derivatives of thiazole have been investigated for their ability to inhibit viral replication. cbijournal.comnih.gov
Specifically, in the context of anti-HIV research, the thiazole ring has been incorporated into molecules designed to inhibit key viral enzymes. researchgate.netresearchgate.net While some synthesized phenyl ethyl thiourea (B124793) (PET) derivatives containing a thiazole moiety showed low anti-HIV activity, these studies provide valuable structure-activity relationship (SAR) data for the design of more potent inhibitors. researchgate.net Other research has focused on developing novel nucleoside analogues with modifications, including fluorine atoms, which have shown potent anti-HIV-1 activity. nih.gov The discovery of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors further highlights the diverse approaches being taken in this field. nih.gov
Modulatory Effects on Gene Expression (e.g., Oct3/4 Induction)
A fascinating and relatively new area of research involves the use of small molecules to control gene expression. The transcription factor Oct3/4 is a master regulator of pluripotency, the ability of a cell to develop into many different cell types. nih.govresearchgate.net The ability to induce Oct3/4 expression with small molecules has significant implications for regenerative medicine and the generation of induced pluripotent stem cells (iPSCs).
A high-throughput screening campaign identified ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate, a derivative of ethyl 2-aminothiazole-4-carboxylate, as a potent inducer of Oct3/4 expression. nih.gov Further chemical modifications of this lead structure resulted in derivatives with even greater activity in promoting Oct3/4 induction. nih.govfigshare.com This discovery provides a new class of small molecules that could be instrumental in developing safer and more efficient methods for generating iPSCs for therapeutic use. nih.govresearchgate.net
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase)
The thiazole ring is a crucial scaffold in designing inhibitors for various enzymes implicated in disease. While direct studies on this compound as a carbonic anhydrase (CA) inhibitor are not extensively documented, the broader class of thiazole derivatives has been investigated for inhibition of several enzyme families. ijper.orgnih.gov Carbonic anhydrases, particularly isoforms like CA IX and XII, are validated targets in cancer therapy due to their role in regulating pH in the tumor microenvironment. nih.gov The search for isoform-selective CA inhibitors is a significant area of research, with a focus on designing compounds that can offer improved therapeutic profiles. nih.gov
Thiazole derivatives have shown promise as inhibitors of other enzymes, such as cholinesterases in the context of Alzheimer's disease. For instance, a series of thiazolylhydrazone derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Several of these compounds displayed potent AChE inhibition, with IC50 values in the nanomolar range, comparable to the reference drug donepezil. mdpi.com This highlights the versatility of the thiazole nucleus in creating potent enzyme inhibitors. The structural features of this compound, including the electronegative fluorine atom and the ester group, provide a foundation for developing derivatives that could be targeted against enzymes like carbonic anhydrases, kinases, or proteases.
Table 1: Acetylcholinesterase (AChE) Inhibition by Thiazole Analogs
| Compound ID | Description | IC50 (µM) against AChE | Reference |
|---|---|---|---|
| 2g | Thiazolylhydrazone derivative | 0.031 ± 0.001 | mdpi.com |
| 2i | Thiazolylhydrazone derivative | 0.028 ± 0.001 | mdpi.com |
| 2e | Thiazolylhydrazone derivative | 0.040 ± 0.001 | mdpi.com |
| 2b | Thiazolylhydrazone derivative | 0.056 ± 0.002 | mdpi.com |
| 2a | Thiazolylhydrazone derivative | 0.063 ± 0.003 | mdpi.com |
| Donepezil | Reference Drug | 0.021 ± 0.001 | mdpi.com |
Structure-Activity Relationship (SAR) Studies of Thiazole-4-carboxylate Analogs
Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds in drug discovery. For thiazole-based compounds, SAR investigations have provided critical insights into how structural modifications influence biological activity. ijper.orgnih.gov A key strategy involves modifying substituents on the thiazole ring and associated phenyl rings to enhance potency and selectivity. nih.gov
In one study focused on anticancer agents, researchers synthesized analogs of 4-substituted methoxybenzoyl-aryl-thiazoles and evaluated their activity. nih.gov The SAR analysis revealed that the nature of the "B" ring, the thiazole core, was critical for potency. Replacing the thiazole with other heterocycles like pyridine (B92270), thiophene, and furan (B31954) maintained excellent in vitro anticancer activity. nih.gov Furthermore, modifying the linker between the rings, for example, by replacing a carbonyl group with a cyanoimine, also led to increased activity. nih.gov
Another SAR study on thiazole–chalcone hybrids as potential anticancer agents showed that the substitution pattern on the phenyl rings significantly impacted their inhibitory activity. researchgate.net These studies collectively demonstrate that the thiazole-4-carboxylate scaffold is highly tractable for chemical modification. The fluorine at the 2-position and the ethyl carboxylate at the 4-position of the title compound are key points for derivatization to explore and optimize interactions with biological targets. For example, SAR studies have confirmed that the presence of halogen groups like fluorine can enhance the anticancer activity of certain thiazole-containing compounds. ijper.org
Table 2: SAR Insights for Thiazole Analogs
| Structural Modification | Effect on Biological Activity | Example Target | Reference |
|---|---|---|---|
| Replacement of thiazole "B" ring with pyridine, thiophene, or furan | Maintained excellent in vitro potency | Tubulin Polymerization | nih.gov |
| Replacement of carbonyl linker with cyanoimine | Increased activity | Tubulin Polymerization | nih.gov |
| Introduction of -CH3 and -F groups at benzophenone (B1666685) moiety | Enhances anticancer activity | VEGF-A | ijper.org |
| Presence of methoxy (B1213986) group on phenyl ring | Leads to higher activity than halogen groups in some series | EGFR, various cancer cell lines | ijper.org |
High-Throughput Screening (HTS) Approaches in Lead Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits"—compounds that interact with a specific biological target. technologynetworks.comtaylorandfrancis.com This process utilizes automation, miniaturized assays, and sophisticated data analysis to screen thousands to millions of compounds efficiently. nih.govresearchgate.net A chemical library containing diverse scaffolds, including derivatives of this compound, could be subjected to HTS to uncover novel lead compounds. taylorandfrancis.com
The process typically begins with the development of a robust assay relevant to a disease target, which could be a specific enzyme or a cell-based model. taylorandfrancis.com The compound library is then screened against this assay. For instance, a library of thiazole derivatives might be tested for their ability to inhibit a particular kinase involved in cancer cell proliferation. nih.gov Hits identified from the primary screen, often defined by a certain percentage of inhibition, are then subjected to further validation and dose-response studies to confirm their activity and determine their potency (e.g., IC50 values). technologynetworks.com This quantitative HTS (qHTS) approach helps to eliminate false positives and prioritize the most promising compounds for subsequent lead optimization. researchgate.net
Mechanism of Action Investigations for Bioactive Derivatives
Once a bioactive derivative is identified through screening, elucidating its mechanism of action (MoA) is a critical next step. For thiazole-based compounds, a variety of mechanisms have been reported, reflecting the scaffold's versatility. ijper.org
For example, a series of potent anticancer thiazole analogues were found to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site. nih.gov This disruption of the cellular cytoskeleton leads to cell cycle arrest and apoptosis in cancer cells. MoA studies for these compounds involved in vitro tubulin polymerization assays and analysis of their effects on the cell cycle of tumor cell lines. nih.gov
In other cases, the MoA involves the inhibition of specific enzymes. As discussed, thiazole derivatives have been developed as potent inhibitors of acetylcholinesterase. mdpi.com The investigation into their MoA often involves molecular docking studies to predict and understand how the compounds bind to the active site of the enzyme. These computational studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that are responsible for the compound's inhibitory activity. mdpi.com For any new bioactive derivative of this compound, a similar combination of biochemical assays, cell-based studies, and computational modeling would be employed to determine how it exerts its therapeutic effect. ijper.org
Applications in Agrochemical Research and Development
Role of Thiazole (B1198619) Derivatives in Pesticide Development
The thiazole functional group is a key component in a multitude of modern pesticides, valued for its contribution to their biological activity and favorable toxicological profiles. acs.orgnih.gov Researchers have focused on thiazole and its derivatives in the pursuit of "green pesticides" due to their potential for strong efficacy, low toxicity, and the capacity for diverse structural modifications. acs.orgnih.govacs.org By incorporating the thiazole ring into various molecular structures, scientists have developed a wide array of pesticides with broad-spectrum effectiveness against various agricultural pests. acs.orgnih.govacs.org
The versatility of the thiazole scaffold is demonstrated by its presence in numerous commercially successful agrochemicals. researchgate.net These include:
Insecticides: Compounds like thiamethoxam (B1682794) and clothianidin are prominent examples of neonicotinoid insecticides that contain a thiazole ring. researchgate.netmdpi.com
Fungicides: A range of fungicides, such as thiabendazole, thifluzamide, ethaboxam, and oxathiapiprolin, utilize the thiazole structure to control fungal pathogens. researchgate.netmdpi.comnih.gov
Nematicides: Fluensulfone is an example of a nematicide built upon a thiazole core. researchgate.netmdpi.com
The study of structure-activity relationships is crucial in this field, as it allows researchers to understand how modifications to the thiazole ring and its substituents influence the compound's pesticidal potency and spectrum of activity. acs.orgnih.gov This understanding is fundamental to designing novel and more effective agrochemicals. acs.orgnih.gov For instance, research into novel N-pyridylpyrazole derivatives containing a thiazole moiety has led to the development of compounds with significant insecticidal activity against lepidopteran pests. mdpi.com While thiazole-based products are well-established for controlling piercing-sucking pests and certain plant diseases, research continues to explore their potential for managing chewing pests. mdpi.com
Formulation of Herbicides and Fungicides Utilizing Thiazole Scaffolds
The thiazole scaffold is a foundational element in the synthesis of new herbicides and fungicides. researchgate.netnih.gov Its structural properties allow for extensive functionalization, enabling chemists to create vast libraries of compounds for screening. nih.govresearchgate.net The process often involves using the thiazole ring as a central building block, which can be modified through various chemical reactions to enhance its biological activity against specific weeds or fungi. nih.govresearchgate.net
In fungicide development, for example, isothiazole–thiazole derivatives have been designed and synthesized to discover new chemicals with both systemic acquired resistance (SAR) and direct fungicidal activity. nih.gov SAR is a plant's defense mechanism that provides broad-spectrum and long-lasting protection against pathogens. nih.gov Some of these novel compounds have shown excellent activity against oomycetes, a group of destructive plant pathogens. nih.gov
The following table details examples of thiazole derivatives synthesized for potential agrochemical use, highlighting the versatility of the thiazole scaffold.
| Compound Class | Base Scaffold | Target Application | Research Finding | Citation |
| N-pyridylpyrazole derivatives | Thiazole | Insecticide | Compound 7g showed excellent insecticidal activity against P. xylostella, S. exigua, and S. frugiperda. | mdpi.com |
| Isothiazole–thiazole derivatives | Isothiazole-Thiazole | Fungicide | Compound 6u exhibited high fungicidal activity against Pseudoperonospora cubensis and Phytophthora infestans. | nih.gov |
| Tetrahydrophthalimide derivatives | Oxadiazole/Thiadiazole | Herbicide | Compound B11 demonstrated significant inhibitory activity against broadleaf weeds like A.t., A.r., and P.o. at low application rates. | acs.org |
The development of such compounds often starts from commercially available materials like Ethyl 2-aminothiazole-4-carboxylate. cbijournal.comresearchgate.net This starting material can be used to create derivatives with enhanced efficacy. chemimpex.com The strategic combination of the thiazole scaffold with other bioactive structures, such as isoxazole-amides or oxadiazoles, is a common approach to discovering novel pesticides. acs.orgresearchgate.net
Environmental Impact and Efficacy Studies of Agrochemicals Derived from Thiazoles
The efficacy and environmental footprint of thiazole-based agrochemicals are critical areas of study. Efficacy is typically measured by the compound's ability to control the target pest or pathogen at specific concentrations.
Efficacy studies have demonstrated the potential of new thiazole derivatives. For example, in one study, novel N-pyridylpyrazole thiazole compounds were evaluated for their insecticidal effects. mdpi.com The results showed significant mortality rates for several key agricultural pests. mdpi.com Similarly, newly synthesized isothiazole–thiazole derivatives were tested in vivo and showed excellent control of oomycete pathogens at concentrations as low as 100 mg/L. nih.gov
The table below summarizes key efficacy findings from research on thiazole-based compounds.
| Compound/Derivative | Target Pest/Pathogen | Efficacy Finding | Citation |
| Compound 7g (N-pyridylpyrazole thiazole) | Plutella xylostella (Diamondback moth) | LC₅₀ value of 5.32 mg/L | mdpi.com |
| Compound 7g (N-pyridylpyrazole thiazole) | Spodoptera exigua (Beet armyworm) | LC₅₀ value of 6.75 mg/L | mdpi.com |
| Compound 7g (N-pyridylpyrazole thiazole) | Spodoptera frugiperda (Fall armyworm) | LC₅₀ value of 7.64 mg/L | mdpi.com |
| Isothiazole–thiazole derivatives | Pseudoperonospora cubensis (Cucurbit downy mildew) | Most derivatives showed 100% inhibition at 100 mg/L. | nih.gov |
| Isothiazole–thiazole derivatives | Phytophthora infestans (Late blight of potato and tomato) | Most derivatives showed 100% inhibition at 100 mg/L. | nih.gov |
Regarding environmental impact, research has shown that while thiazole pesticides can be effective in managing plant diseases like potato common scab, they may also have off-target effects. nih.gov One study found that the application of thiazole pesticides could disrupt the natural balance of soil microbial communities. nih.gov Specifically, these pesticides were observed to reduce the prominence of rare bacterial taxa that can be crucial for ecosystem stability. nih.gov This suggests that while effective, the use of thiazole-based agrochemicals may pose potential risks to the biodiversity of agricultural ecosystems that warrant further investigation. nih.gov The development of "green" synthesis routes for thiazole derivatives, which use non-toxic catalysts and milder reaction conditions, is one approach aimed at minimizing the environmental footprint of these valuable compounds. nih.gov
Emerging Research Applications
Materials Science Applications of Thiazole-Containing Compounds
The thiazole (B1198619) moiety is increasingly being incorporated into advanced materials due to its aromaticity, rigidity, and ability to participate in various intermolecular interactions. These characteristics are being exploited in the development of new polymers, coatings, and electronic materials.
Thiazole derivatives are being investigated as monomers for the synthesis of novel polymers with enhanced properties. The inclusion of the thiazole ring in polymer backbones can impart improved thermal stability, mechanical strength, and specific functionalities. For instance, polyurethanes incorporating thiazole derivatives have been shown to exhibit enhanced antimicrobial and flame-retardant properties. These polymers can be used as advanced coatings for surfaces requiring protection against microbial growth and fire hazards. ekb.eg
Furthermore, the quaternization of thiazole groups within a polymer matrix, such as in poly(itaconic acid), has been demonstrated to yield materials with significant antimicrobial activity. mdpi.com These functionalized polymers have potential applications in active food packaging, where they can help to preserve food quality and extend shelf life. mdpi.com The synthesis of polyurea derivatives containing thiazole rings has also been reported, with these materials showing good thermal stability, which can be attributed to the presence of the thiazole moiety. mdpi.com
The electron-deficient nature of the thiazole ring makes it a valuable component in organic electronic materials. Thiazolo[5,4-d]thiazole, a fused bicyclic system, is a particularly promising building block for semiconductors used in plastic electronics due to its rigid, planar structure and high oxidative stability, which facilitates efficient intermolecular π–π overlap. researchgate.net These materials are being explored for applications in organic photovoltaics and other optoelectronic devices. researchgate.net
Conjugated polymers containing thiazole units are also being developed for use as sensors. For example, a poly-p-phenylene derivative incorporating phenylthiazole has been shown to act as a visual and fluorometric sensor for iodide and mercury ions. researchgate.net The unique photophysical properties of thiazole-based materials, which can be tuned by functionalization, make them suitable for use in solid-state photonic and fluorescence-based optical devices. rsc.org Research has also explored the use of thiazole rings to enhance the second-order nonlinear optical susceptibilities of molecules, which is crucial for applications in optoelectronics. acs.org Additionally, copolyazomethine polymers containing a thiazole active ring have been synthesized and shown to exhibit semiconducting behavior, with their electrical conductivity increasing with temperature. aip.org
Analytical Chemistry Methodologies
In the field of analytical chemistry, thiazole derivatives serve as important tools for the development of new analytical methods and as reference standards for quantification.
Ethyl 2-fluorothiazole-4-carboxylate and its derivatives can serve as valuable reference standards in analytical chemistry. For instance, related compounds like Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate are used as impurities of Febuxostat for analytical purposes. chemicalbook.com The high purity and well-characterized nature of these compounds are essential for the accurate quantification of related substances in pharmaceutical and other samples. The availability of pure reference materials is crucial for method validation and quality control in analytical laboratories.
The synthesis and characterization of new thiazole derivatives contribute to the expansion of analytical methodologies. nih.govaip.org The unique spectroscopic and chromatographic properties of these compounds allow for the development of specific and sensitive analytical methods for their detection and quantification. For example, the characterization of newly synthesized thiazole derivatives often involves techniques such as FT-IR, UV-Vis, and GC-MS, which form the basis for new analytical procedures. aip.org The development of such methods is essential for monitoring the synthesis of these compounds, assessing their purity, and studying their behavior in various applications.
Future Directions and Research Opportunities
Innovations in Green Chemistry Approaches for Thiazole (B1198619) Synthesis
The synthesis of thiazole derivatives has traditionally relied on methods that often involve hazardous reagents and generate significant chemical waste. dntb.gov.ua The principles of green chemistry, which advocate for the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions, are increasingly being applied to mitigate these issues. uni.luresearchgate.net Innovations such as microwave-assisted synthesis, ultrasound-mediated reactions, and the use of biocatalysts are paving the way for more sustainable production of thiazole-containing compounds. researchgate.net
For the synthesis of Ethyl 2-fluorothiazole-4-carboxylate, these green approaches offer substantial promise. The adoption of techniques like one-pot, multi-component reactions could streamline its production, reducing the number of synthetic steps and minimizing waste. dntb.gov.ua Furthermore, the use of green solvents, such as water or ionic liquids, could replace traditional volatile organic compounds, thereby reducing the environmental footprint of the synthesis process. uni.luresearchgate.net The development of recyclable catalysts, including those based on chitosan (B1678972) or other biopolymers, presents an opportunity to create a more economical and sustainable manufacturing process for this and related thiazole derivatives. nih.gov
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Thiazole Derivatives
| Parameter | Conventional Synthesis | Green Synthesis Approaches |
|---|---|---|
| Solvents | Often hazardous and volatile (e.g., benzene, toluene) | Water, ethanol, ionic liquids, or solvent-free conditions |
| Catalysts | Often stoichiometric and non-recoverable | Recyclable catalysts (e.g., solid acids, biocatalysts) |
| Energy Input | Typically requires prolonged heating | Microwave irradiation, sonication for faster reactions |
| Waste Generation | High, with byproducts and solvent waste | Minimized through atom economy and catalyst recycling |
| Reaction Time | Often several hours to days | Can be reduced to minutes |
Advanced Computational Design of Novel Thiazole-Based Compounds
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. mdpi.com These techniques allow for the in silico design and evaluation of novel compounds, predicting their physicochemical properties, biological activity, and potential toxicity before they are synthesized in the laboratory. google.com For thiazole derivatives, computational studies have been instrumental in identifying promising drug candidates by simulating their interactions with biological targets. uni.lu
In the context of this compound, computational tools can be leveraged to explore its potential as a lead compound for various applications. Its computed properties, such as molecular weight, lipophilicity (XLogP3), and polar surface area, provide a starting point for designing new derivatives with optimized characteristics. researchgate.net Density Functional Theory (DFT) studies, for instance, can elucidate the electronic structure and reactivity of the molecule, guiding the design of new analogs with enhanced properties. uni.lu Molecular docking simulations can predict the binding affinity of virtually designed derivatives to specific protein targets, helping to prioritize the synthesis of compounds with the highest potential for biological activity. google.com
Table 2: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H6FNO2S | PubChem researchgate.net |
| Molecular Weight | 175.18 g/mol | PubChem researchgate.net |
| XLogP3 | 1.9 | PubChem researchgate.net |
| Hydrogen Bond Donor Count | 0 | PubChem researchgate.net |
| Hydrogen Bond Acceptor Count | 4 | PubChem researchgate.net |
| Rotatable Bond Count | 3 | PubChem researchgate.net |
| Polar Surface Area | 67.4 Ų | PubChem researchgate.net |
Multi-Omics Approaches in Elucidating Biological Mechanisms of Thiazole Derivatives
The advent of high-throughput technologies has given rise to the field of "multi-omics," which integrates data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic understanding of biological systems. dntb.gov.ua When a compound shows biological activity, multi-omics approaches can be employed to unravel its mechanism of action by simultaneously analyzing its effects on thousands of genes, proteins, and metabolites. cbijournal.com
Should this compound or its derivatives demonstrate biological activity, multi-omics studies would be a powerful tool for elucidating their underlying mechanisms. For example, transcriptomic analysis could identify genes whose expression is altered in response to the compound, providing clues about the cellular pathways it affects. Proteomics could then be used to determine if these changes in gene expression translate to changes in protein levels. cbijournal.com Metabolomic profiling could reveal alterations in metabolic pathways, offering further insights into the compound's mode of action. By integrating these different layers of data, a comprehensive picture of the biological effects of the thiazole derivative can be constructed, facilitating its development for therapeutic or other applications. dntb.gov.ua
Exploration of Thiazole-Containing Hybrid Molecules with Enhanced Activities
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful approach in drug discovery to create compounds with enhanced potency, improved selectivity, or dual modes of action. The thiazole ring is a popular component in the design of hybrid molecules due to its favorable physicochemical properties and its presence in numerous bioactive compounds.
The structure of this compound provides several opportunities for the creation of novel hybrid molecules. The ester group at the 4-position can be readily modified to link the thiazole core to other heterocyclic systems known for their biological activity, such as pyrazole, pyridine (B92270), or indole. For instance, a hybrid molecule incorporating a pyridine moiety could potentially exhibit anticancer activity, as has been observed with other pyridine-thiazole hybrids. researchgate.net The fluorine atom at the 2-position can also influence the molecule's electronic properties and its interactions with biological targets, making it an interesting feature to retain in hybrid designs. The exploration of such hybrid structures could lead to the discovery of new compounds with synergistic or enhanced biological activities.
Challenges and Prospects in Translating Research Findings to Practical Applications
The journey from a promising laboratory finding to a real-world application is fraught with challenges. In the pharmaceutical realm, this includes navigating the complexities of preclinical and clinical trials, addressing issues of bioavailability and toxicity, and overcoming regulatory hurdles. For materials science applications, challenges may include scalability of synthesis, cost-effectiveness, and ensuring long-term stability and performance.
For a novel compound like this compound, the path to practical application will require a systematic and multidisciplinary approach. A thorough evaluation of its safety profile will be paramount for any potential therapeutic use. Furthermore, optimizing its formulation and delivery will be crucial to ensure it reaches its target in an effective concentration. Collaboration between academic researchers, industry partners, and regulatory agencies will be essential to navigate the complex landscape of product development and translate the promising research on this and other thiazole derivatives into tangible benefits for society.
Q & A
Q. What synthetic routes are commonly employed for Ethyl 2-fluorothiazole-4-carboxylate, and how can reaction conditions be optimized?
this compound is synthesized via cyclocondensation of fluorinated precursors with thiourea derivatives under basic conditions. For analogous thiazole carboxylates (e.g., ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate), key steps include nucleophilic substitution with ethyl bromoacetate and thiourea in solvents like ethanol or DMF . Fluorination may involve reagents like KF or Selectfluor. Optimization strategies include:
- Temperature control : Elevated temperatures (80–100°C) enhance reaction rates but may increase side-product formation.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve fluorination efficiency.
- Stoichiometry : Excess fluorinating agent (1.2–1.5 equivalents) ensures complete substitution.
Yield improvements are monitored via HPLC or TLC, with purification by column chromatography .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR spectroscopy :
- ¹H NMR : Identifies ester (-COOEt) and thiazole proton environments.
- ¹⁹F NMR : Confirms fluorine substitution (δ ~ -120 to -150 ppm).
- ¹³C NMR : Assigns carbonyl (C=O, ~165–170 ppm) and aromatic carbons.
- IR spectroscopy : Detects C=O (1700–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.
- X-ray crystallography : Definitive structural elucidation via SHELX refinement (e.g., hydrogen bonding networks, dihedral angles) . Validation using tools like PLATON ensures data reliability .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic and reactive properties of this compound?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties:
- HOMO-LUMO gaps : Predict charge-transfer behavior and stability.
- Fukui functions : Identify nucleophilic/electrophilic sites (e.g., fluorine substitution alters electron density on the thiazole ring) .
- Solvent effects : Incorporate polarizable continuum models (PCM) to simulate reaction environments.
Validation involves comparing computed vs. experimental NMR/IR data . For example, Becke’s hybrid functionals achieve <3 kcal/mol error in thermochemical predictions .
Q. What strategies resolve discrepancies between computational predictions and experimental reactivity data for fluorinated thiazoles?
- Parameter reassessment : Test alternative functionals (e.g., M06-2X for non-covalent interactions) or basis sets (aug-cc-pVDZ).
- Mechanistic probing : Use LC-MS or in-situ IR to detect intermediates (e.g., fluorinated by-products).
- Cross-validation : Compare multiple DFT methods (e.g., B3LYP vs. ωB97X-D) to identify systematic errors .
For example, contradictions in electrophilic substitution rates may arise from incomplete solvent modeling in simulations .
Q. How does fluorine substitution influence the reactivity of this compound compared to chloro or bromo analogs?
Fluorine’s high electronegativity and small size alter reactivity:
- Electronic effects : Fluorine withdraws electron density, deactivating the thiazole ring toward electrophilic attack.
- Steric effects : Minimal steric hindrance compared to bulkier halogens (Cl/Br).
- Hydrogen bonding : Fluorine participates in weak H-bonds, affecting crystal packing (observed in related carboxylates via SHELX-refined structures) .
Comparative studies using conceptual DFT (e.g., global hardness/softness indices) quantify these effects .
Q. What crystallographic validation protocols ensure structural accuracy of this compound derivatives?
- Data collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes errors.
- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding via R-factor convergence (<5%) .
- Validation tools : PLATON checks for missed symmetry, twinning, and solvent-accessible voids .
For example, intramolecular hydrogen bonds in analogous triazole carboxylates were confirmed using these methods .
Q. How can synthetic yields of this compound be improved while minimizing by-products?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 6 hours) and side reactions.
- Protecting groups : Temporarily shield reactive sites (e.g., ester groups) during fluorination.
- By-product analysis : HPLC-MS identifies impurities (e.g., di-fluorinated derivatives), guiding stoichiometric adjustments.
For thiazole derivatives, yields >70% are achievable with optimized protocols .
Q. What role does the thiazole ring play in the biological activity of this compound?
The thiazole core enhances bioactivity via:
- Metal coordination : Binds to enzymatic metal ions (e.g., Zn²⁺ in proteases).
- Lipophilicity : Improves membrane permeability (logP ~1.5–2.5).
- Hydrogen bonding : Interacts with target proteins (e.g., kinase active sites).
Structure-activity relationship (SAR) studies using fluorinated analogs reveal enhanced antimicrobial potency compared to non-fluorinated derivatives .
Q. Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
